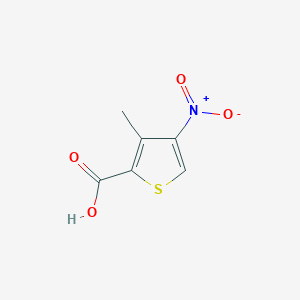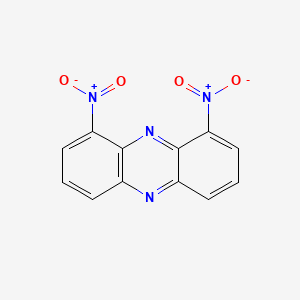
1,9-Dinitrophenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Dinitrophenazine is an organic compound with the molecular formula C12H6N4O4. It belongs to the phenazine family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of two nitro groups at the 1 and 9 positions on the phenazine ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,9-Dinitrophenazine can be synthesized through the nitration of phenazine. The nitration process involves the introduction of nitro groups into the phenazine molecule. This can be achieved by treating phenazine with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete nitration. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
化学反应分析
Types of Reactions
1,9-Dinitrophenazine undergoes various chemical reactions, including:
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can also participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Amines or thiols in the presence of a base or under neutral conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,9-Diaminophenazine.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Oxidation: Oxidized phenazine derivatives.
科学研究应用
1,9-Dinitrophenazine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives. It is also employed in studying the structure-activity relationships of phenazine compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties. It has shown activity against various pathogenic microorganisms.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 1,9-dinitrophenazine is primarily related to its ability to interact with biological molecules. The nitro groups on the phenazine ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial activity, where it disrupts the cellular processes of microorganisms. Additionally, the compound can intercalate into DNA, affecting replication and transcription processes .
相似化合物的比较
1,9-Dinitrophenazine can be compared with other nitrophenazine derivatives, such as:
- 1,6-Dinitrophenazine
- 2,9-Dinitrophenazine
- Phenazine-1-carboxylic acid
Uniqueness
This compound is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological activity. Compared to other nitrophenazine derivatives, it may exhibit different antimicrobial properties and reactivity patterns, making it a valuable compound for various applications .
属性
CAS 编号 |
58718-48-2 |
|---|---|
分子式 |
C12H6N4O4 |
分子量 |
270.20 g/mol |
IUPAC 名称 |
1,9-dinitrophenazine |
InChI |
InChI=1S/C12H6N4O4/c17-15(18)9-5-1-3-7-11(9)14-12-8(13-7)4-2-6-10(12)16(19)20/h1-6H |
InChI 键 |
UBAQDYYJIKENDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C(=N2)C=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


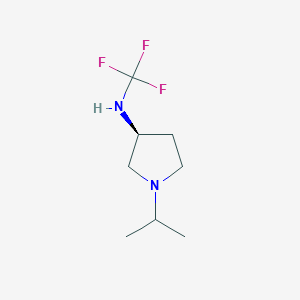
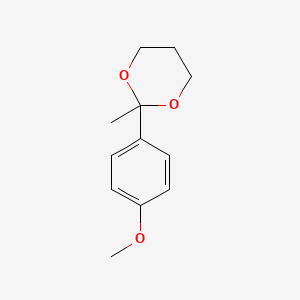
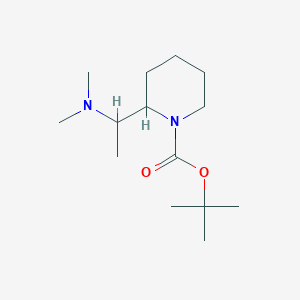
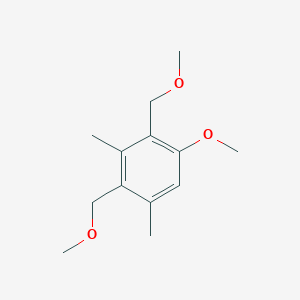
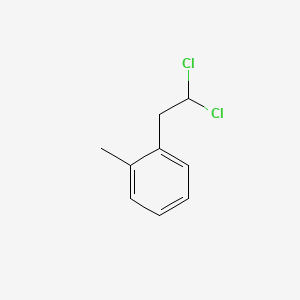
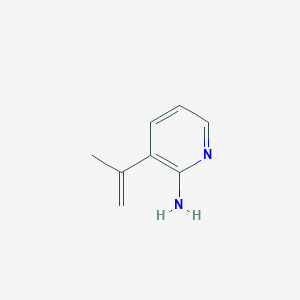

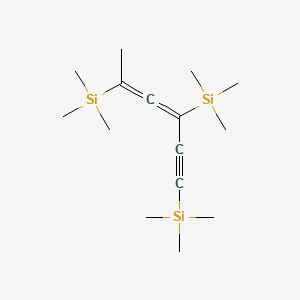
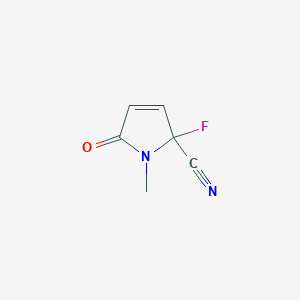
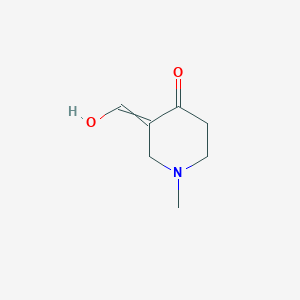
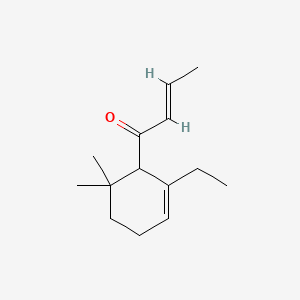

![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
